6-(2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
Compounds like “6-(2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements .
Synthesis Analysis
The synthesis of similar compounds often involves methods such as condensation, nucleophilic substitution, and Friedel-Crafts acylation reactions.Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be studied using various techniques. For example, the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, 6-(2-Furyl)-2-hydroxynicotinonitrile has a molecular formula of C10H6N2O2 and a molecular weight of 186.167 Da .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(furan-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-10-12(17-7-4-8-21-17)9-15-14(16)11-18-19(15)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKRMPKXOHSFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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